(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Lipophilicity Physicochemical Properties Medicinal Chemistry

This fluorinated pyridine building block features a unique 2-methyl/6-CF3/3-CH2OH substitution pattern delivering a LogP of 1.90—1.39 log units higher than the des-methyl analog—enabling superior membrane permeability for CNS-penetrant drug candidates. An 85% reduction yield from the ester streamlines library synthesis, with a manageable boiling point (227°C) simplifying purification. Directly applicable as a key intermediate in sulfoximine-based insecticides per US 20130261310A1. Quantified SAR parameters (ΔpKa −0.29, ΔMW +14 Da) provide rational control for potency and selectivity optimization versus des-methyl controls. Choose this building block for superior CNS drug design and agrochemical innovation.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
CAS No. 113265-44-4
Cat. No. B173638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
CAS113265-44-4
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(F)(F)F)CO
InChIInChI=1S/C8H8F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-3,13H,4H2,1H3
InChIKeyPXDNFCWBWHATSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Data Sheet: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (CAS 113265-44-4)


(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (CAS 113265-44-4) is a fluorinated pyridine derivative featuring a trifluoromethyl group at the 6-position, a methyl group at the 2-position, and a hydroxymethyl group at the 3-position . This substitution pattern imparts distinct physicochemical properties compared to non-methylated analogs, positioning it as a specialized building block for medicinal chemistry and agrochemical research [1].

Why (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol Cannot Be Readily Replaced by Generic Analogs


Trifluoromethylpyridine alcohols exhibit widely variable physicochemical properties depending on the position of substituents. The presence of a methyl group at the 2-position in conjunction with a 6-CF3 group and a 3-CH2OH moiety creates a unique steric and electronic environment that cannot be replicated by regioisomers lacking the 2-methyl group or bearing alternative substitution patterns. Such structural variations directly impact lipophilicity, boiling point, and synthetic utility, rendering direct substitution without experimental validation unreliable for most research and development workflows [1] .

Quantitative Differentiation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol from Structural Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Methylated Trifluoromethylpyridine Methanols

The compound exhibits significantly higher lipophilicity (LogP = 1.90) compared to the 2-CF3 regioisomer (2-(trifluoromethyl)pyridin-3-yl)methanol (LogP = 0.51), attributed to the additional methyl group at the 2-position [1] . This property influences membrane permeability and protein binding in biological assays [2].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Increased Molecular Weight and Boiling Point Relative to Des-Methyl Analogs

The 2-methyl substituent increases molecular weight (191.15 g/mol) and boiling point (227.3°C) compared to the non-methylated analog (2-(trifluoromethyl)pyridin-3-yl)methanol (MW 177.12 g/mol, BP 208.8°C) [1] . These differences affect volatility, purification, and handling requirements.

Physical Properties Process Chemistry Separation

Modulated Acidity (pKa) of Hydroxymethyl Group Compared to Parent 3-Pyridinemethanol

The electron-withdrawing trifluoromethyl group lowers the pKa of the hydroxymethyl proton (13.39) relative to unsubstituted 3-pyridinemethanol (pKa = 13.68) . This subtle modulation influences hydrogen bonding capacity and nucleophilicity of the oxygen atom in derivatization reactions.

Acidity Hydrogen Bonding Reactivity

High Synthetic Yield from Ester Precursor Compared to Alternative Trifluoromethylpyridine Intermediates

Reduction of ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate with LiAlH4 proceeds with 85% yield to the target alcohol . In contrast, direct trifluoromethylation of methyl 2-methylnicotinate to produce the analogous ester intermediate is reported at only 21% yield [1], suggesting that procurement of the pre-formed alcohol may circumvent inefficient early-stage steps.

Synthetic Efficiency Process Development Cost

Established Utility as Key Intermediate in Insecticide Synthesis

3-Substituted-6-trifluoromethyl pyridines, including the hydroxymethyl variant, are explicitly claimed as useful synthetic intermediates for preparing N-substituted (6-haloalkylpyridin-3-yl)alkyl sulfoximines, a class of potent insecticides [1]. This positions the compound within a defined and valuable industrial synthesis route, whereas simpler trifluoromethylpyridine alcohols (e.g., 3-pyridinemethanol) lack this specific patent-backed application scope.

Agrochemicals Insecticides Patent

Recommended Application Scenarios for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol Based on Differentiated Evidence


Medicinal Chemistry: Lipophilicity-Driven Lead Optimization

When designing CNS-penetrant or membrane-active drug candidates, the enhanced LogP (1.90 vs. 0.51 for non-methylated analog) makes this compound a superior starting material for introducing a trifluoromethylpyridine moiety with favorable permeability [1]. Its higher lipophilicity can improve blood-brain barrier penetration compared to less lipophilic trifluoromethylpyridine alcohols.

Process Chemistry: High-Yield Building Block for Parallel Synthesis

The demonstrated 85% yield in reduction from the corresponding ester provides a reliable and efficient entry point for generating diverse libraries . This high yield, coupled with manageable boiling point (227°C), simplifies purification and scale-up, making it a cost-effective intermediate for medicinal chemistry campaigns.

Agrochemical Development: Insecticide Intermediate

For programs targeting novel insecticides based on sulfoximine scaffolds, this compound is directly applicable as a key intermediate as per US patent 20130261310A1 [2]. Its substitution pattern aligns with the claimed 3-substituted-6-trifluoromethyl pyridine framework, providing a clear and defensible route to potent insecticidal candidates.

Structure-Activity Relationship (SAR) Studies: 2-Methyl Group Effect

In SAR exploration of trifluoromethylpyridine-containing series, the presence of the 2-methyl group allows researchers to probe steric and electronic effects on target binding. The measurable differences in LogP (+1.39 units), pKa (-0.29 units), and molecular volume (+14 Da) provide a quantified basis for interpreting changes in potency, selectivity, or pharmacokinetic properties relative to des-methyl controls .

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